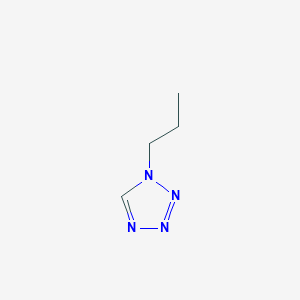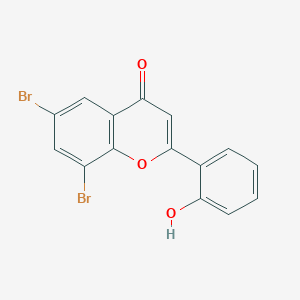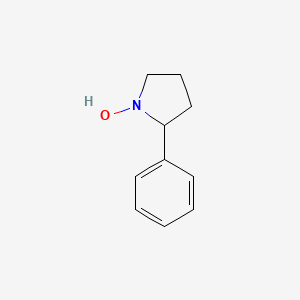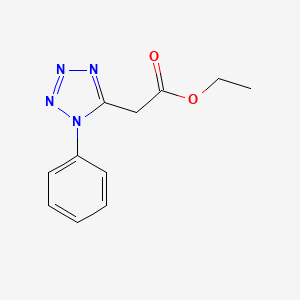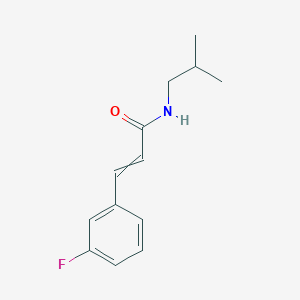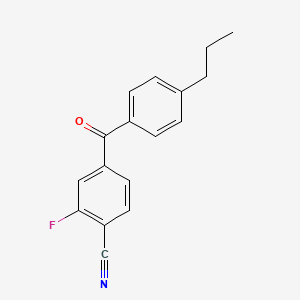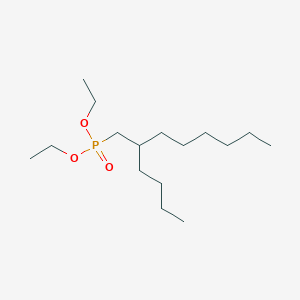
Diethyl (2-butyloctyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-butyloctyl)phosphonate is an organophosphorus compound with the molecular formula C16H35O3P. This compound belongs to the class of phosphonates, which are characterized by the presence of a C-PO(OR)2 group. Phosphonates are widely used in various fields due to their unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2-butyloctyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-butyloctyl bromide under controlled conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction is carried out in the presence of a catalyst, such as palladium or copper, to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to ensure maximum efficiency .
化学反応の分析
Types of Reactions
Diethyl (2-butyloctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
科学的研究の応用
Diethyl (2-butyloctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors .
作用機序
The mechanism of action of diethyl (2-butyloctyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The compound can also interact with cellular membranes, altering their properties and affecting cellular functions .
類似化合物との比較
Similar Compounds
Diethyl phosphite: Another phosphonate with similar reactivity but different alkyl groups.
Dimethyl methylphosphonate: A related compound with methyl groups instead of butyloctyl groups.
Uniqueness
Diethyl (2-butyloctyl)phosphonate is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other phosphonates may not be as effective .
特性
CAS番号 |
111737-80-5 |
|---|---|
分子式 |
C16H35O3P |
分子量 |
306.42 g/mol |
IUPAC名 |
5-(diethoxyphosphorylmethyl)undecane |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-12-14-16(13-10-6-2)15-20(17,18-7-3)19-8-4/h16H,5-15H2,1-4H3 |
InChIキー |
RHHFZCAANRUMGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
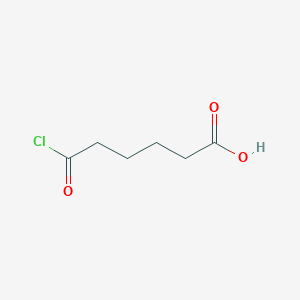
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)

